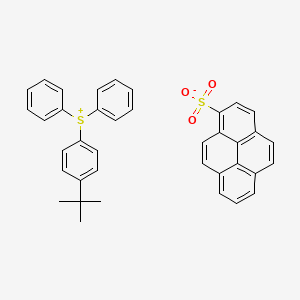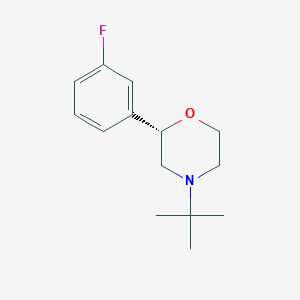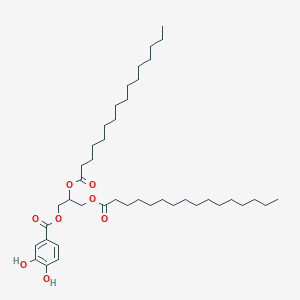
2,3-Bis(hexadecanoyloxy)propyl 3,4-dihydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(hexadecanoyloxy)propyl 3,4-dihydroxybenzoate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes long-chain fatty acid esters and a dihydroxybenzoate moiety. Its molecular formula is C40H80NO8P, and it is known for its role in biological and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(hexadecanoyloxy)propyl 3,4-dihydroxybenzoate typically involves esterification reactions. One common method includes the reaction of hexadecanoic acid with glycerol to form 2,3-bis(hexadecanoyloxy)propyl derivatives. This intermediate is then reacted with 3,4-dihydroxybenzoic acid under specific conditions to yield the final product. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid and are carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(hexadecanoyloxy)propyl 3,4-dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The dihydroxybenzoate moiety can be oxidized to form quinones.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: The hydroxyl groups in the benzoate ring can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions include quinones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,3-Bis(hexadecanoyloxy)propyl 3,4-dihydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying esterification and hydrolysis reactions.
Biology: Investigated for its role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a component in liposomal formulations.
Industry: Utilized in the production of surfactants and emulsifiers due to its surface-active properties.
Mécanisme D'action
The mechanism of action of 2,3-Bis(hexadecanoyloxy)propyl 3,4-dihydroxybenzoate involves its interaction with biological membranes. The compound integrates into lipid bilayers, affecting membrane fluidity and permeability. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic regions of the membrane, influencing various cellular processes. The molecular targets include membrane proteins and lipid rafts, which play crucial roles in signal transduction and cellular communication.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dihexadecanoyl-sn-glycero-3-phosphoethanolamine: Similar in structure but contains a phosphoethanolamine group instead of a dihydroxybenzoate moiety.
2,3-Bis(hexadecanoyloxy)propyl phosphonato: Contains a phosphonato group, offering different chemical properties and applications.
Uniqueness
2,3-Bis(hexadecanoyloxy)propyl 3,4-dihydroxybenzoate is unique due to its combination of long-chain fatty acid esters and a dihydroxybenzoate group. This structure imparts distinct amphiphilic properties, making it valuable in both biological and industrial applications. Its ability to integrate into lipid bilayers and affect membrane dynamics sets it apart from other similar compounds.
Propriétés
Numéro CAS |
922509-58-8 |
|---|---|
Formule moléculaire |
C42H72O8 |
Poids moléculaire |
705.0 g/mol |
Nom IUPAC |
2,3-di(hexadecanoyloxy)propyl 3,4-dihydroxybenzoate |
InChI |
InChI=1S/C42H72O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-40(45)48-34-37(35-49-42(47)36-31-32-38(43)39(44)33-36)50-41(46)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-33,37,43-44H,3-30,34-35H2,1-2H3 |
Clé InChI |
CQGHPXLLFXWSSU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C1=CC(=C(C=C1)O)O)OC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trisodium;4-(chlorosulfamoyl)benzoate;dodecyl sulfate;4-[(3S,4R)-4-(4-hydroxyphenyl)hexan-3-yl]phenol;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14174056.png)
![Methyl 4-{[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}-3,5-diiodobenzoate](/img/structure/B14174058.png)
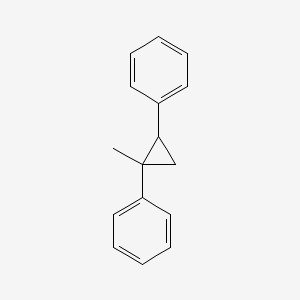
![Ethyl {4-[(2-aminoethyl)carbamoyl]phenoxy}acetate](/img/structure/B14174073.png)
![n-{[1-(Dimethylamino)cyclopropyl]methyl}-n-methylpyridin-3-amine](/img/structure/B14174077.png)
![3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14174084.png)
![Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B14174085.png)
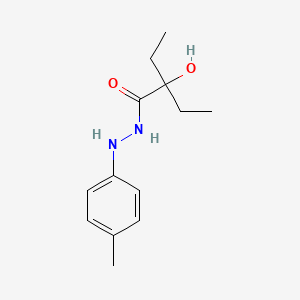
![1-[4-(Benzyloxy)phenyl]-2-(methylamino)ethan-1-one](/img/structure/B14174097.png)
![2-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B14174106.png)
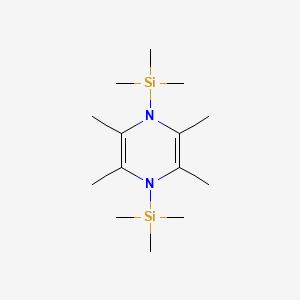
![N,N'-bis[(E)-(2-nitrophenyl)methylidene]biphenyl-4,4'-diamine](/img/structure/B14174138.png)
